molecular formula C8H2BrF5O B1272933 Pentafluorophenacyl bromide CAS No. 5122-16-7

Pentafluorophenacyl bromide

Cat. No. B1272933
CAS RN: 5122-16-7
M. Wt: 289 g/mol
InChI Key: CIYHGZNFDGHGDK-UHFFFAOYSA-N
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Description

Pentafluorophenacyl bromide is a compound that is not directly discussed in the provided papers. However, related compounds and reagents such as bromine pentafluoride and derivatives of pentafluorophenyl groups are mentioned. These compounds are used in various chemical reactions and have unique properties due to the presence of the pentafluorophenyl group, which can influence reactivity and stability .

Synthesis Analysis

The synthesis of compounds related to pentafluorophenacyl bromide involves the use of pentafluorophenyl groups. For instance, pentafluorophenylaluminium dibromide and bis(pentafluorophenyl)aluminium bromide were prepared by cleaving methylpentafluorophenylmercury with aluminium tribromide . Additionally, pentafluorophenylmethyldiethoxysilane was synthesized using a bromo- or iodo-Grignard reagent, which was then polymerized to yield poly(pentafluorophenylmethylsiloxane) . These methods demonstrate the reactivity of pentafluorophenyl derivatives in forming new bonds and creating complex molecules.

Molecular Structure Analysis

The molecular structure of compounds containing pentafluorophenyl groups can be quite complex. For example, the rotational spectra of pentafluorosulfur bromide provided insights into the molecular constants and structural parameters, indicating a predominantly covalent character of the S–Br bond with some ionic character . Although not directly related to pentafluorophenacyl bromide, this analysis shows the influence of fluorine atoms on the molecular geometry and electronic properties of the compounds.

Chemical Reactions Analysis

Chemical reactions involving pentafluorophenyl derivatives are diverse. Bromobis(pentafluorophenyl)thallium(III) reacts with many main group elements to give pentafluorophenyl derivatives . Tris(pentafluorophenyl)borane is used as a catalyst in various organic reactions, including hydrometallation, alkylations, and aldol-type reactions . The bromocyanation of styrene derivatives with cyanogen bromide is catalyzed by tris(pentafluorophenyl)borane, proceeding through a stereospecific syn-addition . These reactions highlight the versatility of pentafluorophenyl compounds in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentafluorophenyl derivatives are influenced by the strong electron-withdrawing effect of the fluorine atoms. For instance, pentafluorophenylaluminium dibromide is dimeric in benzene and exhibits stability due to bromine bridging and internal π–π bonding . The high fluorine content of pentafluorophenylmethyldiethoxysilane makes it an interesting monomer for preparing fluoropolysiloxanes with potential unusual properties such as permeability and surface activity . These properties are crucial for the application of these compounds in various fields, including materials science and catalysis.

Scientific Research Applications

1. Chromatography and Mass Spectrometry

Pentafluorophenacyl bromide (PFB-Br) is extensively used as a derivatization agent in chromatography and mass spectrometry for highly sensitive analysis of various substances. Its physicochemical properties make it ideal for analyzing endogenous and exogenous substances, including inorganic and organic anions in biological samples like plasma, urine, and saliva. Key applications include the analysis of nitrite, nitrate, cyanide, and dialkyl organophosphates (Tsikas, 2017).

2. Synthesis and Derivatization

Pentafluorophenacyl bromide plays a crucial role in the synthesis of complex compounds and derivatization of alcohols, aldehydes, and ketones. It has been used in developing methods for pre-column derivatization of alcohols and aldehydes/ketones, enhancing response in electrospray ionization mass spectrometry (ESI-MS) and improving chromatography results (Barry et al., 2003).

3. Environmental Analysis

Pentafluorophenacyl bromide derivatization method in gas chromatography/mass spectrometry is employed for identifying and quantifying halogenated phenols in environmental samples like air, water, and sediment. This method has demonstrated high efficiency and sensitivity in detecting and analyzing these compounds in various environmental matrices (Hanada et al., 2002).

4. Organic Synthesis

In organic chemistry, pentafluorophenacyl bromide is utilized for the cross-coupling of aryl halides with pentafluorobenzene and other perfluoroaromatics. This application is significant in creating new chemical structures and compounds under mild conditions, demonstrating its versatility and efficiency in organic synthesis (Lafrance et al., 2006).

Safety And Hazards

Pentafluorophenacyl bromide can cause severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for Pentafluorophenacyl bromide were not found in the search results, the field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies . This could potentially include the development of new Pentafluorophenacyl bromide modalities.

properties

IUPAC Name

2-bromo-1-(2,3,4,5,6-pentafluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF5O/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYHGZNFDGHGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379755
Record name 2-Bromo-1-(pentafluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenacyl bromide

CAS RN

5122-16-7
Record name 2-Bromo-1-(pentafluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
RA Henry, RA Hollins, C Lowe-Ma… - The Journal of …, 1990 - ACS Publications
… One can imagine an analogous mechanism for the reaction of pentafluorophenacyl bromide (2) and7-substituted 1,3,5-triazaadamantanes (16a-c).9 Thesubstitution of a hexamine …
Number of citations: 15 pubs.acs.org
RA Henry, RA Hollins, CK Lowema… - Abstracts of Papers of the …, 1986 - hero.epa.gov
ANOMALOUS REACTION OF PENTAFLUOROPHENACYL BROMIDE WITH HEXAMETHYLENE TETRAMINE - STRUCTURE OF THE PRODUCT | Health & Environmental Research …
Number of citations: 0 hero.epa.gov
T Kitamura, S Kobayashi… - The Journal of Organic …, 1990 - ACS Publications
… After cooling the solid was filtered, washed three times with chloroform, and dried; yield was 1.1 g, mp 215-220 C (chloroform filtrate contained pentafluorophenacyl bromide adduct of …
Number of citations: 48 pubs.acs.org
GA Olah, AH Wu, O Farooq… - The Journal of Organic …, 1990 - ACS Publications
… While preparing a series of substitutedphenacylamine hydrochlorides by the Delepine synthesis2 (Scheme I), it was noted that pentafluorophenacyl bromide (2) behaved anomolously. …
Number of citations: 25 pubs.acs.org
NB Chapman, K Clarke, RM Pinder… - Journal of the Chemical …, 1967 - pubs.rsc.org
The pentafluorophenyl analogues of noradrenaline, adrenaline, and N-methyladrenaline [C6F5·CH(OH)·CH2·NR1R2 with R1= R2= H; R1= H, R2= Me; R1= R2= Me, respectively] have …
Number of citations: 7 pubs.rsc.org
Y Arikawa, H Nishida, O Kurasawa… - Journal of medicinal …, 2012 - ACS Publications
In our pursuit of developing a novel and potent potassium-competitive acid blocker (P-CAB), we synthesized pyrrole derivatives focusing on compounds with low log D and high ligand-…
Number of citations: 144 pubs.acs.org
G Campiani, V Nacci, S Bechelli, SM Ciani… - Journal of medicinal …, 1998 - ACS Publications
The development of a synthetic approach to the novel pyrrolo[2,1-b][1,3]benzothiazepine and its derivatives and their biological evaluation as potential antipsychotic drugs are described…
Number of citations: 73 pubs.acs.org
G Campiani, S Butini, S Gemma, V Nacci… - Journal of medicinal …, 2002 - ACS Publications
The prototypical dopamine and serotonin antagonist (±)-7-chloro-9-(4-methylpiperazin-1-yl)-9,10-dihydropyrrolo[2,1-b][1,3]benzothiazepine (5) was resolved into its R and S …
Number of citations: 46 pubs.acs.org
A Rivera, J Rios-Motta - Molecules, 2007 - mdpi.com
N,N,N,N-Tetramethylethylenediamine (TMEDA) can be synthesized by simple reduction of 1,3,6,8-tetraazatricyclo-[4.4.1.1. ]dodecane (TATD), an aminal cage type amine, with formic …
Number of citations: 3 www.mdpi.com
EB Zhulina, OV Borisov, J Van Male, FAM Leermakers - Langmuir, 2001 - ACS Publications
We consider an equilibrium structure of a monolayer formed by weakly charged polyelectrolyte chains tethered to the oppositely charged interface. The interface is characterized by an …
Number of citations: 34 pubs.acs.org

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